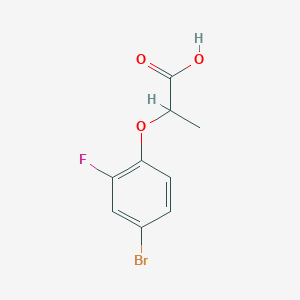

2-(4-Bromo-2-fluorophenoxy)propanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromo-2-fluorophenoxy)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO3/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11/h2-5H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMGJVXVNSXGUAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=C(C=C(C=C1)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 4 Bromo 2 Fluorophenoxy Propanoic Acid

Precursor Synthesis Strategies

Bromination of Substituted Phenols (e.g., 2-fluorophenol)

The primary aromatic precursor is 4-bromo-2-fluorophenol (B1271925). chemimpex.comchemimpex.com This intermediate is commonly prepared via the electrophilic bromination of 2-fluorophenol. The fluorine and hydroxyl groups on the phenol ring direct the incoming bromine atom primarily to the para position due to steric hindrance at the ortho positions adjacent to the fluorine and the powerful activating and para-directing effect of the hydroxyl group.

A typical laboratory procedure involves dissolving 2-fluorophenol in a suitable solvent, such as dichloromethane, and cooling the solution to approximately 0-5 °C. chemicalbook.com Elemental bromine is then added, and the reaction is stirred for several hours, allowing it to proceed to completion. The reaction mixture is subsequently quenched, often with an aqueous solution of sodium bisulfite to remove any excess bromine, and the product is isolated through extraction. This method is highly efficient, often yielding the desired 4-bromo-2-fluorophenol in high purity and yield. chemicalbook.com

Table 1: Representative Bromination of 2-Fluorophenol

| Reactant | Reagent | Solvent | Temperature | Reaction Time | Yield |

|---|

Synthesis of Halogenated Aliphatic Carboxylic Acid Precursors

The second key precursor is a 2-halo-substituted propanoic acid, such as 2-chloropropanoic acid or 2-bromopropanoic acid. These molecules serve as the electrophile in the subsequent etherification step. Several methods exist for their synthesis.

One common approach is the halogenation of lactic acid. For instance, 2-chloropropanoic acid can be synthesized from L-lactic acid using reagents like thionyl chloride. chemicalbook.com Another method involves the reaction of alkyl lactates with phosgene in the presence of a tertiary base like pyridine. google.com

Formation of the Aryloxy Linkage

The crucial step in assembling the target molecule is the formation of the ether bond between the phenolic precursor and the propanoic acid side chain.

Williamson Ether Synthesis Approaches utilizing Halo-propanoic Acids

The Williamson ether synthesis is the most widely employed method for forming the aryloxy linkage in this context. wikipedia.orgbyjus.com This reaction involves the nucleophilic substitution (S_N2) of a halide from the 2-halopropanoic acid by the phenoxide ion of 4-bromo-2-fluorophenol. wikipedia.orgmasterorganicchemistry.com

In a typical procedure, the 4-bromo-2-fluorophenol is first deprotonated by a suitable base, such as potassium carbonate or sodium hydride, to form the more nucleophilic phenoxide. libretexts.org This is then reacted with an ester of a 2-halopropanoic acid, for example, methyl 2-bromopropionate. prepchem.com The reaction is generally carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to facilitate the S_N2 mechanism. byjus.commasterorganicchemistry.com Following the etherification, a final hydrolysis step is required to convert the resulting ester into the desired carboxylic acid.

Table 2: Example of Williamson Ether Synthesis for a Structurally Similar Compound

| Phenolic Substrate | Alkyl Halide | Base | Solvent | Product |

|---|

Optimization of Reaction Conditions and Catalyst Systems for Etherification

Optimizing the Williamson ether synthesis is crucial for maximizing yield and minimizing side reactions, such as elimination, which can be competitive, especially with secondary halides. wikipedia.orglibretexts.org Key parameters for optimization include the choice of base, solvent, temperature, and the potential use of catalysts.

Solvent: The choice of solvent can significantly impact reaction rates and selectivity. Polar aprotic solvents like DMF, DMSO, and acetonitrile are often preferred as they solvate the cation of the base but not the nucleophilic phenoxide anion, thus increasing its reactivity. byjus.comaiche.org The use of acetonitrile over methanol (B129727), for example, has been shown to improve the ratio of O-alkylation to C-alkylation products. aiche.org

Base: Strong bases like sodium hydride (NaH) are effective for generating the alkoxide, while weaker bases like potassium carbonate (K₂CO₃) are also commonly used and can be milder. byjus.comlibretexts.org

Catalysts: For industrial-scale synthesis, phase-transfer catalysis is often employed to facilitate the reaction between the aqueous phenoxide phase and the organic alkyl halide phase. byjus.com Additionally, advancements have been made in using weaker alkylating agents at high temperatures (above 300 °C) in catalytic systems to create a more efficient and "green" industrial process. wikipedia.orgsemanticscholar.org The use of silver oxide (Ag₂O) represents a milder variation that avoids the need for a strong base. libretexts.org

Regioselective Halogenation on the Phenoxy Moiety

An alternative synthetic strategy involves forming the ether linkage first, followed by the halogenation of the aromatic ring. This approach would begin with the reaction of 2-fluorophenol with a 2-halopropanoic acid to form 2-(2-fluorophenoxy)propanoic acid. The subsequent step is the regioselective bromination of this intermediate.

The directing effects of the existing substituents on the aromatic ring—the activating ortho, para-directing ether group and the deactivating meta-directing carboxylic acid side chain—are critical. The powerful activating effect of the aryloxy group typically directs the incoming electrophile (bromine) to the position para to the ether linkage.

To achieve high regioselectivity, modern catalytic methods are often superior to traditional electrophilic aromatic substitution. Palladium-catalyzed methods using N-halosuccinimides (NBS for bromination) as the halogen source can provide excellent control over the position of halogenation, often yielding products that are complementary to those from conventional methods. organic-chemistry.org Another effective approach is the use of hexafluoroisopropanol (HFIP) as a solvent, which enhances the reactivity of N-halosuccinimides and promotes mild and highly regioselective halogenation without the need for a catalyst. organic-chemistry.org Studies on the selective bromination of similar structures, such as 2-methyl-2-phenylpropanoic acid, have shown that conducting the reaction in an aqueous medium can also lead to high yields of the para-brominated product. google.compatsnap.com

Directed Bromination Methodologies for Phenoxypropanoic Acids

The regioselective introduction of a bromine atom onto the aromatic ring of a phenoxypropanoic acid derivative is a critical step in the synthesis of 2-(4-bromo-2-fluorophenoxy)propanoic acid. The directing effects of the substituents on the aromatic ring, namely the fluorine atom and the ether linkage, play a crucial role in determining the position of bromination.

A prevalent method for the synthesis of the key intermediate, 4-bromo-2-fluorophenol, involves the direct bromination of 2-fluorophenol. The hydroxyl and fluorine groups are ortho-, para-directing activators. To achieve the desired 4-bromo isomer, careful selection of the brominating agent and reaction conditions is essential. N-bromosuccinimide (NBS) is a commonly employed reagent for such regioselective brominations, often in a suitable solvent like dichloromethane. chemicalbook.comnih.gov The reaction is typically carried out at controlled temperatures to favor the formation of the thermodynamically more stable para-bromo product. chemicalbook.com

An alternative approach involves the use of elemental bromine in a suitable solvent. For instance, the reaction of 2-fluorophenol with bromine in dichloromethane at low temperatures has been reported to yield 4-bromo-2-fluorophenol in high yield. chemicalbook.com

Once the 4-bromo-2-fluorophenol intermediate is obtained, the propanoic acid side chain is introduced via a Williamson ether synthesis. masterorganicchemistry.com This involves the reaction of the sodium or potassium salt of 4-bromo-2-fluorophenol with an ester of 2-bromopropanoic acid, such as methyl 2-bromopropanoate, followed by hydrolysis of the resulting ester to afford the desired carboxylic acid.

| Starting Material | Brominating Agent | Solvent | Conditions | Product | Yield | Reference |

| 2-Fluorophenol | Bromine | Dichloromethane | 0°C to room temp. | 4-Bromo-2-fluorophenol | 90% | chemicalbook.com |

| 2-Fluorophenol | N-Bromosuccinimide | Acetonitrile | Room Temperature | 4-Bromo-2-fluorophenol | High | nih.gov |

Strategies for Controlling Polyhalogenation

A significant challenge in the bromination of activated aromatic rings, such as phenols, is the potential for polyhalogenation. The presence of multiple activating groups can lead to the formation of di- and tri-brominated byproducts, which can complicate purification and reduce the yield of the desired monobrominated product.

Several strategies can be employed to mitigate polyhalogenation:

Stoichiometric Control: Careful control of the stoichiometry of the brominating agent is paramount. Using a slight excess or an equimolar amount of the brominating agent relative to the substrate can minimize the formation of polybrominated products.

Choice of Brominating Agent: Milder brominating agents, such as N-bromosuccinimide (NBS), are often preferred over elemental bromine as they tend to be more selective for monobromination. sci-hub.seresearchgate.net The use of tetrabutylammonium tribromide has also been shown to be effective for regioselective monobromination.

Reaction Conditions: Conducting the reaction at low temperatures can help to control the reactivity and improve selectivity.

Blocking Groups: In cases where regioselectivity is difficult to control, the use of a temporary blocking group can be an effective strategy. For example, a sulfonyl group can be introduced at a highly activated position, directing bromination to the desired site. The blocking group can then be removed in a subsequent step.

Stereoselective Synthesis of this compound

The propanoic acid moiety of this compound contains a chiral center at the alpha-carbon. The biological activity of many aryloxypropanoic acids is often stereospecific, with one enantiomer exhibiting significantly higher activity than the other. Therefore, the development of stereoselective synthetic methods to obtain enantiomerically pure forms of this compound is of considerable interest.

Enantioselective Approaches to the α-Chiral Center

The direct asymmetric synthesis of the α-chiral center can be challenging. A common and effective strategy to obtain enantiomerically enriched this compound is through the kinetic resolution of the corresponding racemic mixture.

Enzymatic Kinetic Resolution: Lipases are a class of enzymes that have been widely used for the kinetic resolution of racemic esters of 2-aryloxypropanoic acids. nih.govalmacgroup.com The principle of this method is the enantioselective hydrolysis of the racemic ester, where the lipase preferentially catalyzes the hydrolysis of one enantiomer, leaving the other enantiomer as the unreacted ester. For example, lipase from Aspergillus oryzae has been shown to be effective in the enantioselective resolution of (R,S)-2-phenoxy-propionic acid methyl ester, achieving a high enantiomeric excess of the remaining (S)-ester. nih.gov Similarly, lipases from Candida rugosa and Pseudomonas fluorescens have been successfully employed for the kinetic resolution of related 2-aryloxypropanoic acid derivatives. almacgroup.comresearchgate.net

| Enzyme Source | Substrate | Enantiomeric Excess (ee) of Remaining Ester | Conversion | Reference |

| Aspergillus oryzae | (R,S)-2-Phenoxy-propionic acid methyl ester | 99.5% (S)-ester | 50.8% | nih.gov |

| Candida rugosa | (±)-2-(4-chlorophenoxy) propionic acid | 100% (S)-acid | >50% | researchgate.net |

Diastereoselective Synthetic Routes

An alternative to kinetic resolution is the use of chiral auxiliaries to induce diastereoselectivity in the formation of the α-chiral center. This approach involves covalently attaching a chiral auxiliary to the propanoic acid moiety, which then directs the stereochemical outcome of a subsequent reaction, typically an alkylation.

Evans' Chiral Auxiliaries: Evans' oxazolidinone auxiliaries are widely used for the diastereoselective alkylation of carboxylic acid derivatives. williams.edunih.govresearchgate.net The racemic 2-(4-bromo-2-fluorophenoxy)acetic acid can be coupled to a chiral oxazolidinone, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone. The resulting N-acyl oxazolidinone can then be deprotonated to form a chiral enolate, which undergoes diastereoselective alkylation with an electrophile like methyl iodide. The chiral auxiliary then directs the approach of the electrophile, leading to the preferential formation of one diastereomer. Subsequent cleavage of the chiral auxiliary affords the enantiomerically enriched this compound.

| Chiral Auxiliary | Reaction Type | Diastereomeric Excess (de) | Reference |

| Evans' Oxazolidinone | Alkylation | >98% | williams.edu |

| Menthyl Ester | Grignard Addition | up to 95% | doi.org |

Deracemization Techniques for Chiral Enrichment

Deracemization is an attractive strategy for the synthesis of enantiomerically pure compounds as it has the potential to convert a racemate into a single enantiomer with a theoretical yield of 100%. One of the most effective methods for deracemization is dynamic kinetic resolution (DKR).

Dynamic Kinetic Resolution (DKR): DKR combines the enantioselective reaction of a kinetic resolution with an in-situ racemization of the less reactive enantiomer. This allows for the continuous conversion of the undesired enantiomer into the desired one, thereby overcoming the 50% yield limitation of traditional kinetic resolution.

Chemical Reactivity and Transformation Studies of 2 4 Bromo 2 Fluorophenoxy Propanoic Acid

Reactions of the Carboxylic Acid Functional Group

The carboxylic acid moiety is a versatile functional group that readily undergoes several common transformations, including esterification, amidation, reduction, and decarboxylation.

Esterification and Amidation Reactions

The carboxylic acid group of 2-(4-bromo-2-fluorophenoxy)propanoic acid can be converted to its corresponding esters and amides through various established synthetic protocols.

Esterification typically proceeds via acid-catalyzed reaction with an alcohol. For instance, the reaction with methanol (B129727) in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) yields the methyl ester. This Fischer esterification is a reversible process, often driven to completion by using the alcohol as the solvent or by removing water as it is formed researchgate.netabo.fi. The reactivity in esterification can be influenced by the structure of the alcohol, with primary alcohols generally reacting faster than secondary alcohols due to reduced steric hindrance ceon.rs.

| Reactant | Reagent | Catalyst | Product | Reference |

| This compound | Methanol | H₂SO₄ | Methyl 2-(4-bromo-2-fluorophenoxy)propanoate | google.com |

| Propanoic acid | 1-Propanol | H₂SO₄ | Propyl propanoate | chemguide.co.uk |

Amidation involves the reaction of the carboxylic acid with an amine to form an amide bond. This transformation often requires the use of a coupling agent to activate the carboxylic acid. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylaminomorpholinocarbenium hexafluorophosphate (B91526) (COMU), which facilitate the formation of an active intermediate that is readily attacked by the amine researchgate.net. Direct amidation can also be achieved by heating the carboxylic acid with an amine, often with a catalyst such as boric acid derivatives lumenlearning.com. For example, reaction with ammonia (B1221849) would yield the primary amide, 2-(4-bromo-2-fluorophenoxy)propanamide masterorganicchemistry.com.

| Reactant | Reagent | Coupling Agent/Catalyst | Product | Reference |

| This compound | Ammonia | DCC | 2-(4-Bromo-2-fluorophenoxy)propanamide | masterorganicchemistry.com |

| Carboxylic Acids | Amines | COMU, 2,6-lutidine | Amides | researchgate.net |

Reduction and Decarboxylation Pathways

The carboxylic acid functional group can also undergo reduction to an alcohol or removal via decarboxylation under specific conditions.

Reduction of the carboxylic acid to a primary alcohol, 2-(4-bromo-2-fluorophenoxy)propan-1-ol, can be accomplished using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a powerful reagent capable of reducing carboxylic acids and their derivatives to alcohols doubtnut.commasterorganicchemistry.comresearchgate.netorganic-chemistry.org. The reaction typically proceeds in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction mixture and isolate the alcohol product libretexts.org. It is important to note that weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce carboxylic acids masterorganicchemistry.com.

Decarboxylation , the removal of the carboxyl group as carbon dioxide, is a reaction that typically requires harsh conditions for simple carboxylic acids libretexts.org. However, the presence of certain functional groups at the β-position can facilitate this process researchgate.net. For this compound, which lacks such a group, decarboxylation would likely require high temperatures and potentially the use of a catalyst, such as heating with soda-lime libretexts.org. The stability of the resulting carbanion or radical intermediate plays a crucial role in the feasibility of this reaction youtube.comnih.gov.

Reactions of the Aryl Halide Functionalities

The presence of both bromine and fluorine atoms on the aromatic ring opens up avenues for a variety of substitution and coupling reactions, with the two halogens exhibiting different reactivities.

Nucleophilic Aromatic Substitution (SNAr) on the Bromine and Fluorine Substituents

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the ring is activated by electron-withdrawing groups lookchem.comresearchgate.netarkat-usa.orgrsc.org. In this compound, the phenoxypropanoic acid group is generally considered to be weakly electron-withdrawing or neutral in character. For an SNAr reaction to occur, strong nucleophiles and often elevated temperatures are required.

The relative reactivity of halogens in SNAr reactions is typically F > Cl > Br > I science.gov. This is because the rate-determining step is the initial attack of the nucleophile on the aromatic ring, which is facilitated by the high electronegativity of fluorine, making the attached carbon more electrophilic. Therefore, under suitable conditions, a strong nucleophile would preferentially displace the fluorine atom over the bromine atom.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the aryl bromide moiety of this compound is an excellent substrate for these transformations. The carbon-bromine bond is significantly more reactive than the carbon-fluorine bond in these catalytic cycles.

The Suzuki-Miyaura coupling involves the reaction of the aryl bromide with an organoboron compound, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base researchgate.netrsc.orgnih.govyoutube.comncsu.edu. This reaction would allow for the introduction of a wide range of aryl, heteroaryl, or vinyl groups at the 4-position of the phenyl ring.

The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene researchgate.netchegg.comwikipedia.orgresearchgate.nettcnj.edu. This provides a method for introducing vinyl groups at the position of the bromine atom.

The Sonogashira coupling is a reaction between the aryl bromide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to form an aryl-alkyne bond masterorganicchemistry.comorganic-chemistry.orgrsc.orgnih.gov. This would install an alkynyl substituent at the 4-position.

| Reaction | Reactant 2 | Catalyst System | Product Feature | References |

| Suzuki-Miyaura | Arylboronic acid | Pd catalyst, Base | 4-Aryl substituent | researchgate.netnih.govyoutube.com |

| Heck | Alkene | Pd catalyst, Base | 4-Vinyl substituent | researchgate.netchegg.comwikipedia.org |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 4-Alkynyl substituent | masterorganicchemistry.comrsc.orgnih.gov |

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a common method for converting aryl halides into reactive organometallic reagents. The reactivity of halogens in this exchange typically follows the trend I > Br > Cl > F youtube.com. Consequently, the bromine atom in this compound can be selectively exchanged with a metal, most commonly lithium.

This is typically achieved by treating the compound with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures in an inert solvent like THF chemguide.co.ukyoutube.com. The presence of the acidic proton on the carboxylic acid group complicates this reaction, as it would be readily deprotonated by the organolithium reagent. Therefore, it is often necessary to use at least two equivalents of the organolithium reagent or to protect the carboxylic acid group prior to the exchange reaction. The resulting aryllithium species is a powerful nucleophile and can be reacted with a wide variety of electrophiles to introduce new functional groups at the 4-position.

| Reagent | Conditions | Intermediate | Subsequent Reaction | References |

| n-Butyllithium | Low temperature, Anhydrous THF | 4-Lithio-2-fluorophenoxy-propanoic acid derivative | Quenching with an electrophile (e.g., CO₂, aldehydes, ketones) | youtube.com |

Influence of the Fluorine Atom on Aromatic Reactivity

The fluorine atom at the ortho position to the phenoxy group significantly influences the reactivity of the aromatic ring. As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I effect). This effect lowers the electron density of the aromatic ring, making it less susceptible to electrophilic aromatic substitution and more activated towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the fluorine atom. nih.govresearchgate.net

The presence of the fluorine atom can also impact the orientation of subsequent reactions. For instance, in reactions where the phenoxy group directs incoming electrophiles to the ortho and para positions, the deactivating nature of the fluorine might modulate this directing effect. Conversely, in nucleophilic aromatic substitution reactions, the fluorine atom can stabilize the intermediate Meisenheimer complex, thereby facilitating the substitution of other leaving groups on the ring. ebyu.edu.tr

Derivatization Pathways for Structural Diversification

The structural framework of this compound allows for extensive derivatization to generate a library of analogues with diverse physicochemical properties. These modifications can be broadly categorized into reactions involving the carboxylic acid group, alterations of the propanoic acid side chain, and substitutions on the aromatic ring.

The carboxylic acid moiety is a prime site for derivatization, readily undergoing esterification and amidation reactions. These transformations are fundamental in medicinal chemistry for modulating properties such as solubility, bioavailability, and metabolic stability.

Standard esterification procedures, such as Fischer-Speier esterification using an alcohol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid or hydrochloric acid), can be employed to synthesize a variety of alkyl and aryl esters. Alternatively, milder conditions involving coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) with an alcohol and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can be utilized, which are particularly useful for sensitive substrates.

Similarly, a wide array of amides can be prepared by activating the carboxylic acid, for example, by converting it to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with a primary or secondary amine. Direct amide formation can also be achieved using peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole) in the presence of a carbodiimide. These methods provide access to a diverse set of amides with various substituents.

A representative scheme for the synthesis of esters and amides from this compound is presented below:

| Reactant 1 | Reactant 2 | Reagents | Product |

| This compound | Methanol | H₂SO₄ (cat.) | Methyl 2-(4-bromo-2-fluorophenoxy)propanoate |

| This compound | Benzylamine | EDC, HOBt, DIPEA | N-benzyl-2-(4-bromo-2-fluorophenoxy)propanamide |

| This compound | Morpholine | SOCl₂, then Morpholine | (2-(4-bromo-2-fluorophenoxy)propanoyl)morpholine |

Further structural diversity can be achieved by modifying the propanoic acid side chain. For instance, α-halogenation of the propanoic acid moiety can be accomplished using reagents like N-bromosuccinimide (NBS) under radical initiation conditions to introduce a bromine atom at the α-position. This can serve as a handle for subsequent nucleophilic substitution reactions.

Reduction of the carboxylic acid group to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran (B86392) complex (BH₃·THF) opens up another avenue for derivatization. The resulting alcohol can be further functionalized, for example, through oxidation to an aldehyde, conversion to an ether, or esterification with a different carboxylic acid.

The following table summarizes some potential modifications of the propanoic acid side chain:

| Starting Material | Reagents | Product |

| Methyl 2-(4-bromo-2-fluorophenoxy)propanoate | LiAlH₄ | 2-(4-bromo-2-fluorophenoxy)propan-1-ol |

| This compound | NBS, AIBN | 2-bromo-2-(4-bromo-2-fluorophenoxy)propanoic acid |

| 2-(4-bromo-2-fluorophenoxy)propan-1-ol | PCC | 2-(4-bromo-2-fluorophenoxy)propanal |

The bromo-substituted aromatic ring is a key feature that allows for the synthesis of a wide range of novel analogues through various cross-coupling reactions. The bromine atom can be readily replaced by a variety of substituents using transition-metal-catalyzed reactions, most notably palladium-catalyzed cross-coupling reactions. nih.gov

For example, Suzuki coupling with boronic acids or their esters can introduce a wide range of aryl, heteroaryl, or alkyl groups at the 4-position of the phenyl ring. nih.govresearchgate.net Stille coupling with organotin reagents, Sonogashira coupling with terminal alkynes, and Buchwald-Hartwig amination with amines are other powerful methods to introduce carbon-carbon, carbon-alkyne, and carbon-nitrogen bonds, respectively.

Furthermore, the bromine atom can be converted to other functional groups. For instance, it can be replaced with a cyano group via cyanation reactions, which can then be further transformed into an amide, carboxylic acid, or an amine. Lithiation of the bromo-aromatic compound followed by quenching with an electrophile provides another versatile method for introducing a variety of substituents.

The table below illustrates some examples of palladium-catalyzed cross-coupling reactions for the synthesis of ring-substituted analogues:

| Starting Material | Coupling Partner | Catalyst/Reagents | Product |

| Methyl 2-(4-bromo-2-fluorophenoxy)propanoate | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Methyl 2-(2-fluoro-4-phenylphenoxy)propanoate |

| Methyl 2-(4-bromo-2-fluorophenoxy)propanoate | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | Methyl 2-(2-fluoro-4-(phenylethynyl)phenoxy)propanoate |

| Methyl 2-(4-bromo-2-fluorophenoxy)propanoate | Aniline | Pd₂(dba)₃, BINAP, NaOtBu | Methyl 2-(2-fluoro-4-(phenylamino)phenoxy)propanoate |

These derivatization strategies highlight the versatility of this compound as a starting material for the generation of diverse chemical libraries for various research applications. nih.govdoi.org

Advanced Spectroscopic and Structural Characterization of 2 4 Bromo 2 Fluorophenoxy Propanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing detailed information about the chemical environment of individual atoms.

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR are fundamental techniques for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 2-(4-Bromo-2-fluorophenoxy)propanoic acid is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The chemical shifts are influenced by the electronic effects of the substituents on the phenyl ring and the propanoic acid moiety.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | ~ 7.40 | Doublet of doublets (dd) | J(H-3, H-5) ≈ 2.5, J(H-3, F) ≈ 4.0 |

| H-5 | ~ 7.25 | Doublet of doublets (dd) | J(H-5, H-6) ≈ 8.5, J(H-5, H-3) ≈ 2.5 |

| H-6 | ~ 6.95 | Triplet (t) | J(H-6, H-5) ≈ 8.5, J(H-6, F) ≈ 8.5 |

| CH (propanoic acid) | ~ 4.80 | Quartet (q) | J(CH, CH₃) ≈ 7.0 |

| CH₃ (propanoic acid) | ~ 1.70 | Doublet (d) | J(CH₃, CH) ≈ 7.0 |

| COOH | ~ 11-13 | Broad singlet (br s) | - |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts are indicative of the carbon's hybridization and its electronic environment.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~ 175 |

| C-1 | ~ 150 (d, ¹J(C-F) ≈ 245 Hz) |

| C-2 | ~ 140 (d, ²J(C-F) ≈ 12 Hz) |

| C-3 | ~ 128 (d, ⁴J(C-F) ≈ 3 Hz) |

| C-4 | ~ 118 |

| C-5 | ~ 125 (d, ³J(C-F) ≈ 4 Hz) |

| C-6 | ~ 116 (d, ²J(C-F) ≈ 25 Hz) |

| CH (propanoic acid) | ~ 75 |

| CH₃ (propanoic acid) | ~ 18 |

2D NMR experiments are crucial for establishing the connectivity between atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a COSY spectrum would be expected to show a cross-peak between the methine proton (CH) and the methyl protons (CH₃) of the propanoic acid moiety, confirming their adjacent relationship. It would also show correlations between the aromatic protons H-5 and H-6, and a weaker correlation between H-3 and H-5.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. The HSQC spectrum would show correlations between each proton and the carbon atom to which it is attached. For instance, the signal for H-3 would correlate with C-3, H-5 with C-5, H-6 with C-6, the methine proton with its corresponding carbon, and the methyl protons with the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for connecting different parts of the molecule. Key expected HMBC correlations would include:

The methine proton (CH) of the propanoic acid group showing a correlation to the carbonyl carbon (C=O) and to C-1 of the phenyl ring.

The methyl protons (CH₃) showing a correlation to the methine carbon and the carbonyl carbon.

The aromatic protons showing correlations to neighboring carbons and to C-1, confirming the substitution pattern.

¹⁹F NMR is a highly sensitive technique for analyzing the chemical environment of fluorine atoms. For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom attached to the aromatic ring. The chemical shift would be influenced by the electronic nature of the other substituents. The signal would likely appear as a doublet of doublets due to coupling with H-3 and H-6.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental formula.

Calculated Exact Mass for this compound

| Molecular Formula | Isotopes | Calculated Exact Mass |

| C₉H₈BrFO₃ | ¹²C₉¹H₈⁷⁹Br¹⁹F¹⁶O₃ | 261.9644 |

| C₉H₈BrFO₃ | ¹²C₉¹H₈⁸¹Br¹⁹F¹⁶O₃ | 263.9624 |

The presence of bromine would result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by two mass units (M and M+2).

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion of this compound) to generate a series of product ions. The fragmentation pattern provides valuable information about the molecule's structure.

A plausible fragmentation pathway would involve initial cleavages at the most labile bonds. Key expected fragmentation steps include:

Loss of the carboxylic acid group (-COOH): This is a common fragmentation for carboxylic acids, leading to a fragment ion with a mass loss of 45 Da.

Cleavage of the ether bond: The bond between the phenoxy oxygen and the propanoic acid moiety can cleave, resulting in fragments corresponding to the bromofluorophenoxy radical cation and the propanoic acid radical.

Loss of a bromine atom: The carbon-bromine bond can break, leading to a fragment ion with a mass loss of 79 or 81 Da, depending on the bromine isotope.

Decarboxylation: Loss of CO₂ (44 Da) from the molecular ion is another possible fragmentation pathway.

Analysis of these fragment ions allows for the piecing together of the molecular structure, confirming the connectivity of the different functional groups.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurity Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a critical analytical technique for assessing the purity and identifying volatile impurities in samples of this compound. Due to the low volatility of the carboxylic acid functional group, a derivatization step is typically required to convert the analyte into a more volatile form suitable for GC analysis. usgs.govresearchgate.net Esterification, for example by using diazomethane (B1218177) to form the methyl ester, is a common approach for phenoxy acid herbicides. usgs.gov

Once derivatized, the sample is introduced into the gas chromatograph, where it is separated from other components based on boiling point and affinity for the stationary phase of the GC column. A capillary column, such as a DB-5ms or DB-225ms, is often employed for the separation of such compounds. nih.gov The separated components then enter the mass spectrometer, which ionizes the molecules (typically via electron impact) and fragments them. The resulting mass-to-charge ratio (m/z) of these fragments creates a unique mass spectrum that acts as a molecular fingerprint.

The purity of the derivatized this compound can be determined by the relative area of its peak in the total ion chromatogram. Volatile impurities, such as residual solvents from the synthesis (e.g., methanol (B129727), toluene) or by-products, can be identified by their unique retention times and mass spectra. ijpsonline.com Headspace GC-MS is a particularly effective technique for analyzing these highly volatile trace components without injecting the non-volatile matrix. ijpsonline.com

The mass spectrum of the derivatized parent compound is characterized by a specific fragmentation pattern. The molecular ion peak [M]⁺ would be observed, and its distinctive isotopic pattern, caused by the presence of a bromine atom (79Br and 81Br occur in an approximate 1:1 natural abundance), would show two peaks of nearly equal intensity separated by 2 m/z units. miamioh.edu Common fragmentation pathways include cleavage of bonds adjacent to the functional groups, leading to characteristic fragment ions. whitman.edulibretexts.org

| m/z Value (for 79Br) | Plausible Fragment Ion Structure | Description |

|---|---|---|

| 276 | [C₁₀H₁₀BrFO₃]⁺ | Molecular Ion (M⁺) of the methyl ester |

| 217 | [C₇H₄BrFO]⁺ | Loss of the methyl propionate (B1217596) side chain fragment (•CH(CH₃)COOCH₃) |

| 189 | [C₆H₃BrFO]⁺ | Fragment corresponding to the bromofluorophenoxy cation |

| 175 | [C₆H₄BrF]⁺ | Loss of the ether oxygen and subsequent rearrangement |

| 59 | [COOCH₃]⁺ | Fragment corresponding to the methoxycarbonyl group |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for confirming the molecular structure of this compound by identifying its constituent functional groups. vscht.cz Each functional group absorbs infrared radiation at a characteristic frequency (wavenumber), which corresponds to specific bond vibrations (stretching or bending). uniroma1.it

Fourier-Transform Infrared (FTIR) spectroscopy provides a high-resolution spectrum that is valuable for detailed structural elucidation. For this compound, the spectrum is dominated by the characteristic absorptions of the carboxylic acid group. A very broad and strong absorption band is expected in the region of 3500-2500 cm⁻¹, which is due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. docbrown.info Superimposed on this broad band are the C-H stretching vibrations of the aromatic ring and the aliphatic side chain.

Another key absorption is the intense C=O (carbonyl) stretching band, which for a carboxylic acid typically appears around 1725-1700 cm⁻¹. pressbooks.pub The presence of both the broad O-H and the strong C=O bands is strong evidence for a carboxylic acid functional group. docbrown.info Other important vibrations include the C-O-C stretch of the aryl ether, the C=C stretches of the aromatic ring, and the vibrations of the carbon-halogen bonds.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid (O-H) | Stretching | 3500 - 2500 | Strong, Very Broad |

| Aromatic (C-H) | Stretching | 3100 - 3000 | Medium to Weak |

| Aliphatic (C-H) | Stretching | 3000 - 2850 | Medium |

| Carboxylic Acid (C=O) | Stretching | 1725 - 1700 | Strong |

| Aromatic (C=C) | Stretching | 1600 - 1450 | Medium to Weak |

| Aryl Ether (C-O-C) | Asymmetric Stretching | 1310 - 1250 | Strong |

| Aryl Fluoride (B91410) (C-F) | Stretching | 1350 - 1000 | Strong |

| Aryl Bromide (C-Br) | Stretching | 680 - 500 | Strong to Medium |

Attenuated Total Reflectance (ATR) is a sampling technique used with IR spectroscopy that is particularly advantageous for analyzing solid powders and viscous liquids with minimal sample preparation. researchgate.net In ATR-IR, the infrared beam is directed into a crystal of high refractive index (the internal reflection element, or IRE). The sample is placed in direct contact with this crystal. The IR beam undergoes total internal reflection at the crystal-sample interface, creating an evanescent wave that penetrates a short distance into the sample. researchgate.net This interaction allows the sample to absorb energy at its characteristic frequencies, producing an absorption spectrum that is very similar to a conventional transmission spectrum.

For this compound, which is a powder at room temperature, ATR-IR allows for rapid and non-destructive analysis. americanelements.com The resulting spectrum would display the same characteristic absorption bands detailed in the FTIR section, enabling straightforward identification of the carboxylic acid, ether, aromatic, and halogen functional groups.

X-ray Crystallography for Solid-State Molecular Structure Determination

The first and often most challenging step in X-ray crystallography is the cultivation of a high-quality single crystal. researchgate.net A suitable crystal must be a single, defect-free specimen, typically 0.1-0.3 mm in each dimension. researchgate.net Several methods can be employed for growing such crystals from a purified compound. A common and effective technique is the slow evaporation of a saturated solution. For a structurally related compound, 2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic acid, single crystals were successfully grown by the slow evaporation of a methanol solution at room temperature. researchgate.net Other established methods include slow cooling of a saturated solution and vapor diffusion, where a less volatile "anti-solvent" is slowly diffused into the compound's solution, gradually reducing its solubility and promoting crystallization. mit.edu

Once a suitable crystal is obtained, it is mounted on a goniometer and placed within a focused beam of X-rays. The crystal lattice diffracts the X-rays in a specific pattern of spots with varying intensities. By rotating the crystal and collecting this diffraction data, a three-dimensional map of the electron density within the crystal can be constructed, from which the positions of the individual atoms are determined. wikipedia.org

The crystal structure provides unparalleled insight into the molecule's solid-state conformation and intermolecular interactions. For carboxylic acids like this compound, a key structural feature is the formation of hydrogen-bonded dimers. It is highly anticipated that in the crystalline state, two molecules would associate via a pair of strong O-H···O hydrogen bonds between their carboxyl groups, forming a centrosymmetric dimer. researchgate.net This is a characteristic packing motif for carboxylic acids.

The analysis would also reveal the precise geometry of the molecule. The bromofluoro-substituted phenyl ring is expected to be planar. The dihedral angle between the plane of this aromatic ring and the plane of the carboxyl group is a critical conformational parameter. In a similar crystal structure, this angle was found to be 78.4°, indicating a nearly perpendicular arrangement. researchgate.net This orientation minimizes steric hindrance between the ring and the bulky side chain. The crystal structure would also provide precise measurements of all bond lengths and angles, confirming the covalent structure and revealing any subtle distortions caused by crystal packing forces.

Computational Chemistry and Molecular Modeling of 2 4 Bromo 2 Fluorophenoxy Propanoic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the fundamental electronic properties and predicting the behavior of 2-(4-Bromo-2-fluorophenoxy)propanoic acid.

Theoretical studies on the electronic structure of this compound reveal the distribution of electrons and the nature of the chemical bonds within the molecule. Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial in predicting the molecule's reactivity. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical stability.

Natural Bond Orbital (NBO) analysis is another powerful tool used to understand the bonding characteristics, including hyperconjugative interactions and charge delocalization within the molecule. These calculations can quantify the strength and nature of the bonds, such as the C-Br, C-F, and the various bonds within the phenoxy and propanoic acid moieties.

Table 1: Calculated Electronic Properties of this compound

| Parameter | Value |

|---|---|

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.6 eV |

Quantum chemical calculations can accurately predict various spectroscopic parameters, which are essential for the experimental characterization of the molecule. Theoretical calculations of infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra serve as a valuable tool for interpreting experimental data.

By calculating the vibrational frequencies, a theoretical IR spectrum can be generated. The predicted wavenumbers and intensities of the vibrational modes can be correlated with experimental Fourier Transform Infrared (FTIR) spectra to confirm the molecular structure. Similarly, the calculation of chemical shifts for ¹H and ¹³C atoms allows for the assignment of signals in experimental NMR spectra.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Carboxylic Acid) | Stretching | 3500 |

| C=O (Carboxylic Acid) | Stretching | 1750 |

| C-O (Ether) | Stretching | 1250 |

| C-Br | Stretching | 600 |

Computational methods are employed to investigate potential chemical reactions involving this compound. By mapping the potential energy surface, reaction pathways can be elucidated, and the structures of transition states can be determined. These calculations are fundamental for understanding the mechanisms of reactions such as hydrolysis, esterification, or degradation.

The activation energy for a given reaction can be calculated, providing insight into the reaction kinetics. This information is critical for predicting the stability of the compound under various conditions and for designing synthetic routes.

Molecular Dynamics and Conformational Studies

Molecular dynamics (MD) simulations and conformational studies provide a dynamic picture of the molecule's behavior and its interactions with its environment over time.

Due to the presence of several rotatable bonds, this compound can exist in multiple conformations. Computational methods are used to explore the conformational landscape and identify the most stable conformers. This is typically achieved by systematically rotating the dihedral angles of the key bonds and calculating the corresponding energies.

The results of these studies reveal the preferred spatial arrangement of the atoms in the molecule, which in turn influences its physical and biological properties. The relative energies of different conformers determine their population at a given temperature.

Table 3: Relative Energies of Stable Conformers

| Conformer | Dihedral Angle (C-O-C-C) | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | 180° (anti) | 0.0 |

| 2 | 60° (gauche) | 1.2 |

Understanding the intermolecular interactions of this compound is crucial for predicting its behavior in condensed phases. Molecular dynamics simulations can be used to study how molecules of this compound interact with each other and with solvent molecules.

These simulations can reveal the formation of hydrogen bonds, particularly involving the carboxylic acid group, which can lead to the formation of dimers. Other non-covalent interactions, such as halogen bonding involving the bromine atom and dipole-dipole interactions, also play a significant role in the supramolecular assembly and crystal packing of the compound. Computational studies on similar bromo- and fluoro-substituted aromatic compounds have highlighted the importance of such interactions. rsc.orgresearchgate.net

Prediction of Molecular Descriptors

In the field of computational chemistry and molecular modeling, molecular descriptors are numerical values that characterize the properties of a molecule. These descriptors are crucial in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies, which aim to predict the biological activity or physicochemical properties of chemical compounds. For this compound, a variety of molecular descriptors have been computationally predicted to understand its chemical behavior and potential biological interactions.

A fundamental descriptor for any compound is its molecular weight , which for this compound is calculated to be 263.06 g/mol . americanelements.comchemscene.com The monoisotopic mass , which is the mass of the molecule with the most abundant isotopes of its constituent elements, is predicted to be 261.96408 Da. uni.lu

One of the most important descriptors in drug design and discovery is the partition coefficient (LogP) , which measures the lipophilicity of a compound. A predicted LogP value of 2.4401 suggests that this compound has a moderate degree of lipophilicity, indicating it can likely pass through biological membranes. chemscene.com Another similar metric, the XlogP , is predicted to be 3.0. uni.lu

The Topological Polar Surface Area (TPSA) is another critical descriptor that correlates with a molecule's transport properties, including intestinal absorption and blood-brain barrier penetration. The predicted TPSA for this compound is 46.53 Ų. chemscene.com This value suggests good oral bioavailability.

Hydrogen bonding potential is a key factor in how a molecule interacts with biological targets. This is quantified by the number of hydrogen bond donors and hydrogen bond acceptors . For this compound, there is one predicted hydrogen bond donor and two predicted hydrogen bond acceptors. chemscene.com The presence of both donor and acceptor sites allows for specific interactions with biological macromolecules.

Finally, the conformational flexibility of a molecule is described by the number of rotatable bonds . This compound is predicted to have three rotatable bonds, which gives it a degree of flexibility to adopt different conformations when binding to a target. chemscene.com

The table below summarizes the key predicted molecular descriptors for this compound.

| Molecular Descriptor | Predicted Value |

| Molecular Weight | 263.06 g/mol |

| Monoisotopic Mass | 261.96408 Da |

| LogP | 2.4401 |

| XlogP | 3.0 |

| Topological Polar Surface Area (TPSA) | 46.53 Ų |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 3 |

Applications of 2 4 Bromo 2 Fluorophenoxy Propanoic Acid in Advanced Organic Synthesis

Role as a Versatile Synthetic Intermediate

The molecular architecture of 2-(4-Bromo-2-fluorophenoxy)propanoic acid provides multiple reactive sites, rendering it a highly adaptable intermediate in multi-step synthetic pathways. The carboxylic acid moiety can be readily converted into a variety of functional groups, such as esters, amides, and acid halides, which are cornerstone reactions in organic chemistry. These transformations allow for the covalent linking of this foundational structure to other molecular fragments.

Furthermore, the presence of a bromine atom on the phenyl ring is of particular strategic importance. This halogen serves as a handle for a wide array of palladium-catalyzed cross-coupling reactions, including the Suzuki, Sonogashira, and Buchwald-Hartwig reactions. These powerful carbon-carbon and carbon-heteroatom bond-forming methodologies are fundamental to modern organic synthesis, enabling the construction of complex molecular frameworks from simpler precursors. The ability to participate in these reactions allows for the introduction of diverse substituents at the 4-position of the phenyl ring, thereby facilitating the generation of a library of derivatives with varied electronic and steric properties.

The fluorine atom at the 2-position of the phenoxy group can also play a subtle yet crucial role. Its electron-withdrawing nature can influence the reactivity of the aromatic ring and the acidity of the propanoic acid proton. Moreover, the incorporation of fluorine is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity of drug candidates.

Precursor in the Synthesis of Complex Organic Molecules

While specific, large-scale syntheses of complex natural products or pharmaceuticals directly employing this compound are not extensively documented in publicly available literature, its structural motifs are present in various biologically active compounds. Arylpropanoic acid derivatives, in general, are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs). The core structure of this compound provides a scaffold that can be elaborated to generate novel analogues of existing therapeutic agents.

For instance, the propanoic acid side chain is a key feature of profen drugs. The bromo- and fluoro-substituted phenoxy group of the title compound offers a unique starting point for the synthesis of new chemical entities. Through the aforementioned cross-coupling reactions at the bromine position and functionalization of the carboxylic acid, medicinal chemists can systematically modify the structure to explore structure-activity relationships and develop compounds with improved pharmacological profiles.

Scaffold for the Development of Specialized Reagents and Catalysts

The inherent reactivity of this compound also suggests its potential as a scaffold for the design of specialized reagents and catalysts. The carboxylic acid functionality can be used to immobilize the molecule onto a solid support, such as a polymer resin. Subsequent modification of the aromatic ring could then lead to the generation of a solid-supported catalyst or scavenger resin.

For example, transformation of the bromo-substituent into a phosphine (B1218219) ligand or a transition metal complex could yield a recyclable catalyst for various organic transformations. The ability to anchor the catalytic species to a solid phase simplifies product purification and catalyst recovery, which are significant advantages in both academic and industrial settings. While specific examples of catalysts derived from this particular compound are not readily found, the principles of catalyst design support its potential in this area.

Integration into Materials Science for Functional Polymers and Advanced Materials

The application of this compound extends into the realm of materials science. The carboxylic acid group allows for its incorporation into polyesters and polyamides through condensation polymerization reactions. The presence of the halogenated aromatic ring within the polymer backbone can impart desirable properties to the resulting material, such as increased thermal stability, flame retardancy, and altered optical or electronic characteristics.

Environmental Degradation Pathways of 2 4 Bromo 2 Fluorophenoxy Propanoic Acid

Chemical Degradation Mechanisms

Chemical degradation involves the breakdown of a compound through abiotic processes, primarily hydrolysis and photolysis. These mechanisms are influenced by environmental factors such as pH, temperature, and sunlight intensity.

Hydrolysis is a chemical reaction in which a water molecule cleaves a chemical bond. For 2-(4-bromo-2-fluorophenoxy)propanoic acid, the ether linkage is the primary site susceptible to hydrolysis. Ethers are generally stable to hydrolysis under neutral pH conditions. wikipedia.org However, under acidic or basic conditions, the cleavage of the ether bond can be catalyzed.

The acid-catalyzed cleavage of ethers typically involves protonation of the ether oxygen, followed by a nucleophilic substitution reaction. wikipedia.org The stability of the potential carbocation intermediate influences whether the reaction proceeds via an S_N1 or S_N2 mechanism. For aryl-alkyl ethers like the target compound, the cleavage is generally slow at room temperature. wikipedia.org

The rate of hydrolysis is dependent on the pH of the surrounding medium. While specific rate constants for this compound are not available, studies on similar phenoxyalkanoic acids indicate that they are generally resistant to hydrolysis under typical environmental pH conditions (pH 5-9).

Table 1: Predicted Hydrolytic Stability of this compound

| pH Condition | Expected Rate of Hydrolysis | Primary Mechanism |

| Acidic (pH < 4) | Slow to moderate | Acid-catalyzed ether cleavage |

| Neutral (pH 6-8) | Very slow / Stable | Uncatalyzed hydrolysis |

| Alkaline (pH > 9) | Slow | Base-catalyzed hydrolysis |

This table is predictive and based on the general behavior of phenoxyalkanoic acids.

Photolysis, or photodegradation, is the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. Aromatic compounds, especially those containing halogens, can be susceptible to photolytic degradation. The process can occur through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, which is mediated by other light-absorbing substances in the environment (photosensitizers).

For this compound, the aromatic ring and the carbon-bromine bond are the most likely sites for photolytic reactions. The carbon-bromine bond is weaker than the carbon-fluorine bond and is more susceptible to cleavage upon absorption of UV radiation. This can lead to dehalogenation, specifically debromination, as a primary photolytic degradation pathway.

Studies on other brominated aromatic compounds have shown that photodegradation can lead to the formation of less halogenated and often more hydroxylated products. nih.gov The quantum yield, a measure of the efficiency of a photochemical reaction, for the degradation of brominated flame retardants has been observed to increase with the number of bromine atoms. nih.gov

Potential Photolytic Degradation Products of this compound:

2-(2-Fluorophenoxy)propanoic acid (from debromination)

4-Bromo-2-fluorophenol (B1271925) (from ether bond cleavage)

Hydroxylated derivatives of the parent compound

Biochemical Transformation and Biodegradation Studies

Biochemical transformation, or biodegradation, is the breakdown of organic compounds by microorganisms. This is a major pathway for the dissipation of many organic pollutants in the environment. nih.gov The biodegradation of halogenated aromatic compounds like this compound is a complex process involving various enzymatic reactions. nih.gov

The initial steps in the biodegradation of halogenated aromatic compounds often involve the removal of halogen substituents, a process known as dehalogenation. nih.gov This is a critical step as it reduces the toxicity and recalcitrance of the compound. nih.gov Dehalogenation can occur through several enzymatic mechanisms, including:

Oxygenolytic Dehalogenation: Catalyzed by monooxygenases or dioxygenases, this process involves the incorporation of one or two oxygen atoms into the aromatic ring, leading to the removal of a halogen and the formation of a hydroxylated intermediate. nih.gov

Reductive Dehalogenation: This involves the replacement of a halogen with a hydrogen atom and is a common pathway under anaerobic conditions. nih.gov

Hydrolytic Dehalogenation: An enzyme catalyzes the replacement of a halogen with a hydroxyl group from a water molecule.

Another potential enzymatic degradation step is the cleavage of the ether bond. Fungal peroxygenases and some bacterial cytochrome P450 enzymes are known to cleave ether linkages in aromatic compounds. nih.govnih.gov This would result in the formation of 4-bromo-2-fluorophenol and propanoic acid derivatives.

Decarboxylation, the removal of the carboxyl group from the propanoic acid side chain, is also a plausible enzymatic step, although it typically occurs after initial transformations of the aromatic ring.

While no specific microbial strains have been reported to degrade this compound, numerous microorganisms are known to degrade structurally similar phenoxyalkanoic acid herbicides. nih.gov Bacteria such as Agrobacterium, Pseudomonas, and Comamonas species have been shown to degrade brominated herbicides like bromoxynil (B128292). nih.govresearchgate.net

The degradation of these compounds is often initiated by enzymes that cleave the side chain or dehalogenate the aromatic ring. For instance, the degradation of bromoxynil by Comamonas sp. 7D-2 involves a nitrilase that converts the nitrile group to a carboxylic acid, followed by reductive dehalogenation. researchgate.net

Microbial consortia, or mixed communities of microorganisms, often exhibit enhanced degradation capabilities compared to single strains due to synergistic metabolic activities. mdpi.com It is likely that a consortium of soil or sediment microorganisms would be required for the complete mineralization of this compound.

Table 2: Examples of Microbial Strains Degrading Structurally Similar Compounds

| Microorganism | Degraded Compound | Key Enzymatic Step |

| Agrobacterium radiobacter | Bromoxynil | Not specified |

| Comamonas sp. 7D-2 | Bromoxynil | Reductive dehalogenation |

| Stenotrophomonas maltophilia PM | Mecoprop, 2,4-D | Not specified |

This table provides examples of microbial degradation of analogous compounds and does not imply these strains can degrade the title compound.

The fate of the bromine and fluorine substituents during the biodegradation of this compound is a key aspect of its environmental impact. The removal of halogens from the aromatic ring is a detoxification process. nih.gov

The carbon-bromine bond is generally more susceptible to microbial attack than the carbon-fluorine bond due to its lower bond energy. Therefore, it is anticipated that debromination would be an earlier step in the biodegradation pathway. This can occur through oxidative or reductive dehalogenation mechanisms. nih.govnih.gov

The carbon-fluorine bond is the strongest single bond in organic chemistry, making fluorinated aromatic compounds particularly resistant to degradation. nih.gov However, specialized microbial enzymes, such as certain dioxygenases, are capable of cleaving the C-F bond. nih.gov The initial dioxygenation of fluorobenzoates, for example, can lead to the elimination of fluoride (B91410). nih.gov

Ultimately, complete mineralization of the compound would result in the conversion of the halogen substituents to inorganic halide ions (bromide and fluoride). The release of these ions into the environment is a final step in the detoxification process.

Mechanistic Insights into Carbon-Fluorine Bond Cleavage in Environmental Contexts

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which imparts high chemical and thermal stability to organofluorine compounds. nih.govrsc.org Consequently, the cleavage of this bond is a significant challenge in the environmental degradation of fluorinated pollutants like this compound. However, various enzymatic mechanisms have been discovered in microorganisms that can catalyze C-F bond cleavage, providing insights into the potential biogeochemical fate of such compounds. umn.edursc.org

Enzymatic C-F bond cleavage can occur through several distinct mechanisms, broadly categorized as hydrolytic, oxidative, and reductive.

Hydrolytic Cleavage: Fluoroacetate dehalogenases are a well-studied class of enzymes that catalyze the hydrolytic cleavage of the C-F bond in fluoroacetate, a naturally occurring organofluorine. ucd.ienih.gov The mechanism involves a nucleophilic attack on the carbon atom bearing the fluorine, leading to the displacement of the fluoride ion. nih.gov While these enzymes are typically specific to small aliphatic compounds, the fundamental principle of nucleophilic substitution highlights a potential enzymatic strategy for defluorination.

Oxidative Cleavage: A more common mechanism for the defluorination of aromatic compounds involves oxygenase enzymes. nih.govrsc.org Monooxygenases and dioxygenases can hydroxylate the aromatic ring, leading to the formation of unstable intermediates that subsequently eliminate the fluoride ion. mdpi.com For instance, the hydroxylation of a fluorinated aromatic ring can produce a fluorinated catechol, which may then undergo ring cleavage and subsequent defluorination. Metalloenzymes, particularly those containing iron (such as cytochrome P450s and Rieske dioxygenases), play a crucial role in these oxidative C-F bond cleavage reactions. nih.govrsc.org These enzymes activate molecular oxygen to perform the hydroxylation.

Reductive Cleavage: Reductive defluorination is another potential pathway, particularly under anaerobic conditions. This process involves the transfer of electrons to the organofluorine compound, leading to the cleavage of the C-F bond and the release of a fluoride ion. While less common than for other halogens like chlorine and bromine, reductive defluorination of aromatic compounds has been observed.

The following table presents key research findings on enzymatic C-F bond cleavage relevant to the potential degradation of this compound.

| Enzyme Class | Mechanism of C-F Bond Cleavage | Example Substrates | References |

| Fluoroacetate Dehalogenase | Hydrolytic displacement of fluoride by a carboxylate residue in the enzyme's active site. | Fluoroacetate | ucd.ienih.gov |

| Aromatic Monooxygenases and Dioxygenases | Oxidative attack on the aromatic ring, leading to hydroxylation and subsequent spontaneous defluorination of the resulting unstable intermediate. | Fluorobenzoates, fluorophenols | nih.govrsc.orgnih.gov |

| Cytochrome P450 Enzymes | Heme-dependent monooxygenases that can hydroxylate fluorinated aromatic rings, initiating defluorination. | Fluorinated biphenyls, various fluorinated drugs | nih.gov |

| Rieske Dioxygenases | Non-heme iron oxygenases that catalyze the dihydroxylation of aromatic rings, which can lead to the elimination of fluoride. | Fluorobenzene | nih.govrsc.org |

In the context of this compound, it is plausible that degradation would proceed through initial attacks on the ether linkage or the propanoic acid side chain, followed by microbial action on the resulting 4-bromo-2-fluorophenol. The cleavage of the C-F bond from this intermediate would likely be mediated by oxygenase enzymes, which are prevalent in soil and aquatic microorganisms. The presence of the bromine atom could also influence the degradation pathway, potentially being removed either before or after the cleavage of the C-F bond.

Q & A

Q. What are the recommended synthetic routes for 2-(4-Bromo-2-fluorophenoxy)propanoic acid, and how can reaction yields be optimized?

A common method involves nucleophilic substitution between 4-bromo-2-fluorophenol and a propanoic acid derivative (e.g., methyl 2-chloropropionate) under basic conditions. Key steps include:

- Solvent selection : Use polar aprotic solvents (e.g., THF or DMF) to enhance reactivity .

- Temperature control : Maintain 60–80°C to balance reaction rate and byproduct formation .

- Purification : Crude products are often isolated via acid-base extraction, followed by recrystallization or preparative HPLC for high purity .

Yield optimization may involve adjusting stoichiometry (e.g., 1.2 equivalents of phenol derivative) and monitoring reaction progress with TLC or LC-MS .

Q. How should researchers safely handle this compound in the laboratory?

Safety protocols include:

- Ventilation : Use fume hoods for reactions and local exhaust ventilation during handling to minimize inhalation risks .

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Respirators with organic vapor cartridges are recommended for prolonged exposure .

- Spill management : Neutralize spills with sodium bicarbonate and collect using HEPA-filtered vacuums—avoid dry sweeping .

- Emergency measures : Immediate eye washing and emergency showers are critical for accidental exposure .

Q. What analytical techniques are essential for characterizing this compound?

- NMR spectroscopy : -NMR (CDCl) typically shows a quartet at δ 4.77 ppm (CH-CH-) and aromatic signals between δ 6.91–7.13 ppm for the substituted phenyl group .

- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H] at 277.0 m/z) .

- HPLC : Reverse-phase C18 columns with UV detection (254 nm) assess purity (>98% for research-grade material) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or purity data for this compound?

Discrepancies often arise from:

- Impurity profiles : Trace byproducts (e.g., unreacted phenol or ester intermediates) may skew yields. Use gradient HPLC with spiked standards to identify impurities .

- Solvent effects : Polar solvents like DMF may enhance reactivity but increase side reactions. Compare yields across solvents (e.g., THF vs. DMF) .

- Analytical calibration : Validate methods with certified reference materials (CRMs) to ensure consistency .

Q. What strategies are effective for studying the structure-activity relationship (SAR) of this compound derivatives?

- Substituent variation : Synthesize analogs with halogens (Cl, I) or methyl groups at the 4-position to evaluate electronic/steric effects on bioactivity .

- Chiral resolution : Separate enantiomers via chiral HPLC to assess stereochemical impacts on target binding .

- Computational modeling : Density Functional Theory (DFT) predicts electron distribution and reactive sites, guiding synthetic priorities .

Q. How can researchers mitigate interference from degradation products during in vitro assays?

- Stability studies : Monitor compound integrity under assay conditions (e.g., pH, temperature) via accelerated stability testing .

- Sample preparation : Use cold centrifugation (4°C) and protease inhibitors to prevent enzymatic degradation .

- Blank controls : Include vehicle-only controls to distinguish assay artifacts from true biological effects .

Q. What are the best practices for scaling up synthesis while maintaining reproducibility?

- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time reaction monitoring .

- Design of Experiments (DoE) : Use factorial designs to optimize parameters (e.g., temperature, stirring rate) and identify critical quality attributes .

- Batch documentation : Record deviations (e.g., humidity, reagent lot variations) to troubleshoot inconsistencies .

Methodological Considerations

Q. How should researchers address challenges in purifying air-sensitive intermediates during synthesis?

Q. What computational tools are recommended for predicting the physicochemical properties of this compound?

Q. How can researchers validate the biological activity of this compound in cell-based assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.